

SR1078: A Technical Guide to the Selective ROR α /ROR γ Agonist

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Compound of Interest

Compound Name: SR1078

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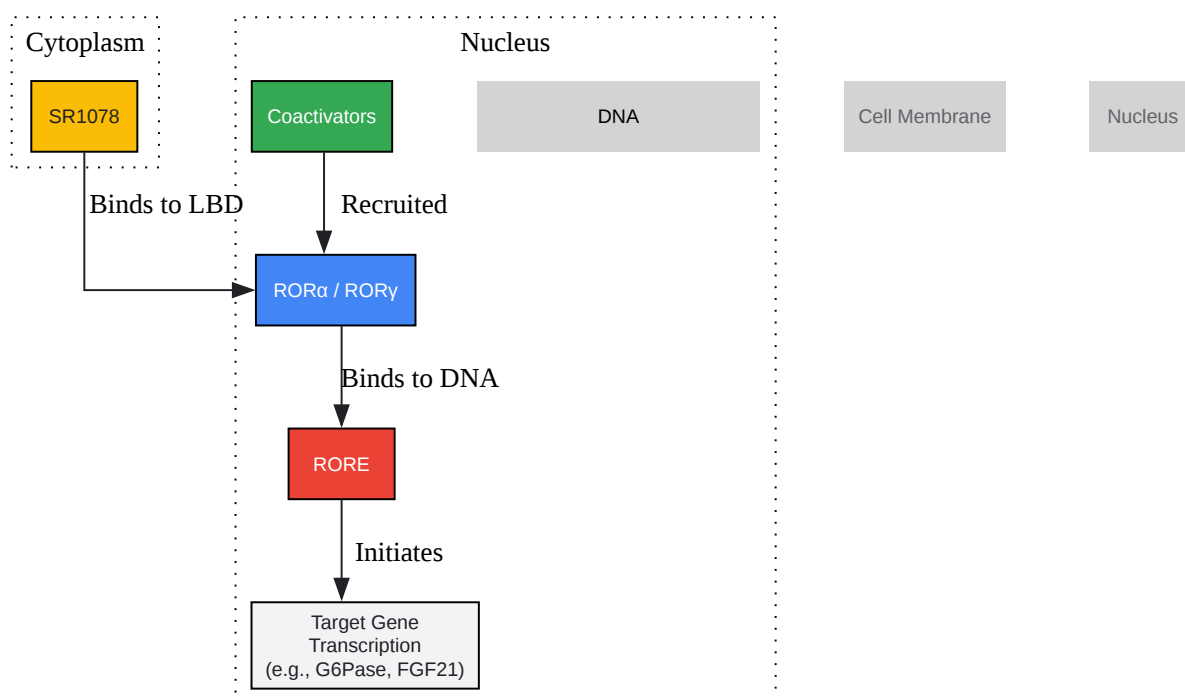
Abstract

SR1078 is a synthetic small molecule identified as the first selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (ROR α) and gamma (ROR γ).^{[1][2][3]} As members of the nuclear receptor superfamily, ROR α and ROR γ are crucial transcription factors involved in regulating a spectrum of physiological and pathological processes, including metabolism, immune function, and cellular development.^{[4][5][6]} **SR1078** serves as an invaluable chemical probe to elucidate the complex functions of these orphan receptors. This document provides a comprehensive technical overview of **SR1078**, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on key signaling pathways.

Core Properties and Mechanism of Action

SR1078 is a cell-permeable diaryl amide compound that directly engages the ligand-binding domains (LBD) of ROR α and ROR γ .^{[1][7]} This interaction induces a conformational change in the receptors, enhancing their transcriptional activity.^{[2][8]} Consequently, **SR1078** stimulates the expression of endogenous ROR target genes.^{[1][3]} It functions as a selective agonist for ROR α and ROR γ , showing no significant activity on other nuclear receptors such as FXR, LXR α , and LXR β .^{[1][4]}

The canonical signaling pathway for ROR α and ROR γ involves their binding as monomers to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of their target genes.[5][6] Upon activation by an agonist like **SR1078**, the receptor's conformation is stabilized, facilitating the recruitment of coactivator proteins and initiating the transcription of target genes.



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Caption: General signaling pathway of ROR α / γ activation by **SR1078**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for **SR1078** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of SR1078

Parameter	Description	Value	Cell Line / System	Source(s)
EC ₅₀	Agonist activity on target gene expression (A2BP1, etc.)	3-5 μ M	SH-SY5Y	[1]
IC ₅₀	Potency noted in some literature, likely representing EC ₅₀	1-3 μ M	Not specified	[4]
IC ₅₀	Competitive radioligand binding affinity vs. T0901317	~15 μ M	Biochemical Assay	[9]
Gene Expression	Fold increase in FGF21 mRNA	~3-fold	HepG2	[4]
Gene Expression	Fold increase in G6Pase mRNA	~2-fold	HepG2	[4]

Note on IC₅₀/EC₅₀: The term IC₅₀ has been used in some sources, but given **SR1078** is an agonist, EC₅₀ (the concentration for half-maximal effective response) is the more appropriate term for its activating properties.[10][11] The weaker IC₅₀ value from the radioligand binding assay suggests **SR1078** may bind to an allosteric site rather than the orthosteric site occupied by the inverse agonist used in the assay.[9]

Table 2: In Vivo Pharmacokinetics of SR1078 in Mice (10 mg/kg, i.p.)

Time Point	Plasma Concentration	Brain Concentration	Source(s)
1 hour	3.6 μ M	~4 μ M	[1][2][7]
8 hours	>800 nM	>1 μ M	[1][2][7]

Table 3: In Vivo Target Gene Modulation in Mice (10 mg/kg, i.p., 2h post-injection)

Target Gene	Tissue	Effect	Source(s)
G6Pase	Liver	Significantly stimulated	[1][2][3]
FGF21	Liver	Significantly stimulated	[1][2][3]
ROR α target genes	Brain	Upregulated	[7][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to characterize **SR1078**.

In Vitro: Cell-Based Cotransfection Assay

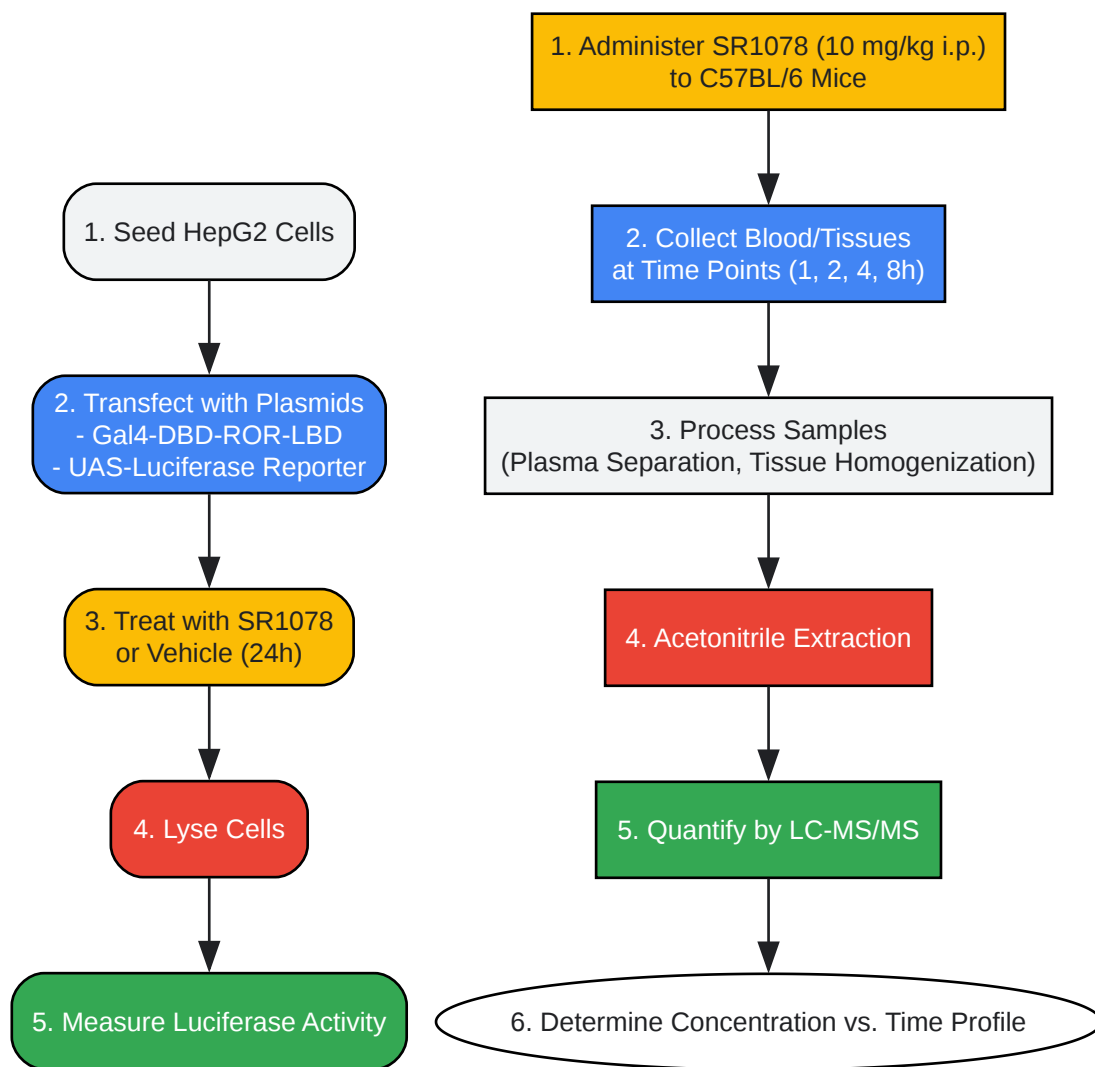
This assay quantifies the ability of a compound to activate a specific nuclear receptor in a cellular context.

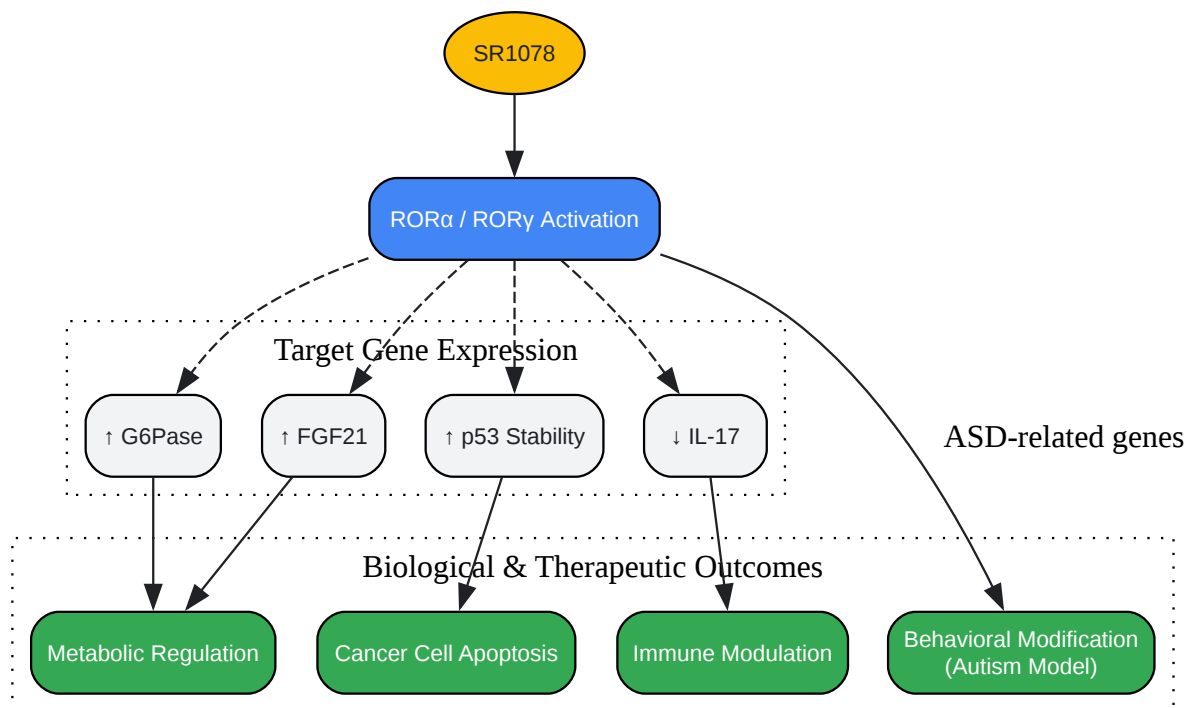
Objective: To measure **SR1078**-dependent activation of ROR α and ROR γ transcriptional activity.

Methodology:

- Cell Culture: HepG2 cells are cultured in appropriate media and seeded into multi-well plates.[13]
- Transfection: Cells are transiently transfected with two plasmids:

- Expression Plasmid: Encodes a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either ROR α or ROR γ .
- Reporter Plasmid: Contains a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
- Treatment: Approximately 16-24 hours post-transfection, the culture medium is replaced with fresh medium containing **SR1078** at various concentrations (e.g., 0-10 μ M) or a vehicle control (e.g., DMSO).[\[1\]](#)[\[13\]](#)
- Incubation: Cells are incubated for an additional 24 hours to allow for receptor activation and luciferase expression.[\[13\]](#)
- Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Dual-Glo™).[\[13\]](#) Activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.





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